molecular formula C5H6N2O2 B13110767 2-(2-Oxooxazolidin-3-yl)acetonitrile

2-(2-Oxooxazolidin-3-yl)acetonitrile

Cat. No.: B13110767
M. Wt: 126.11 g/mol
InChI Key: FSVPXQBHTLFIIJ-UHFFFAOYSA-N
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Description

2-(2-Oxooxazolidin-3-yl)acetonitrile is a heterocyclic compound with the molecular formula C5H6N2O2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an oxazolidinone ring fused with an acetonitrile group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxooxazolidin-3-yl)acetonitrile typically involves the cyclization of amino alcohols with cyanogen bromide or similar reagents. One common method includes the reaction of 3-amino-2-hydroxypropionitrile with cyanogen bromide under basic conditions to form the oxazolidinone ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxooxazolidin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted nitriles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2-Oxooxazolidin-3-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxooxazolidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of oxazolidinone-based antibiotics, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This unique mechanism of action makes it highly effective against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxooxazolidin-3-yl)acetonitrile stands out due to its versatility as a synthetic intermediate and its potential for modification to yield a wide range of bioactive compounds. Its unique structure allows for diverse chemical transformations, making it a valuable tool in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)acetonitrile

InChI

InChI=1S/C5H6N2O2/c6-1-2-7-3-4-9-5(7)8/h2-4H2

InChI Key

FSVPXQBHTLFIIJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CC#N

Origin of Product

United States

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